2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

Wnt signaling Kinase inhibition GPCR modulation

Researchers sourcing privileged quinoline-piperidine scaffolds often face limited N-acyl substitution diversity, constraining SAR exploration. This compound addresses that gap: - Distinct 2-phenoxypropanone N-acyl group shifts conformational & H-bonding profiles vs. sulfonamide/amide analogs, enabling novel chemical space access. - Dual orthogonal handles (piperidine N, phenoxy O) permit PROTAC E3 ligase linker attachment geometry unattainable with simpler piperidines. - Deployable as a structurally matched negative control to confirm on-target pharmacology of active quinoline-piperidine hits.

Molecular Formula C23H24N2O3
Molecular Weight 376.456
CAS No. 1903455-28-6
Cat. No. B2451226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
CAS1903455-28-6
Molecular FormulaC23H24N2O3
Molecular Weight376.456
Structural Identifiers
SMILESCC(C(=O)N1CCC(CC1)OC2=CC=CC3=C2N=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H24N2O3/c1-17(27-19-9-3-2-4-10-19)23(26)25-15-12-20(13-16-25)28-21-11-5-7-18-8-6-14-24-22(18)21/h2-11,14,17,20H,12-13,15-16H2,1H3
InChIKeyBOFUTBFUPBUFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one: Chemical Class & Procurement Profile


2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a synthetic small molecule (C23H24N2O3, MW 376.4 g/mol) built on a quinoline-piperidine scaffold with a phenoxypropanone substituent [1]. It is cataloged in PubChem (CID 92082476) and is offered by several chemical suppliers, primarily as a research reagent or building block. The quinoline-piperidine core is a privileged structure in medicinal chemistry and has been employed in various kinase inhibitor and GPCR-targeted programs, which establishes the compound's relevance as a screening candidate or synthetic intermediate.

2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one: Limits of Analog Substitution


Although numerous compounds containing a 4-(quinolin-8-yloxy)piperidine substructure are commercially available, even minor variations in the N-acyl substituent (e.g., replacing the 2-phenoxypropanoyl group with a sulfonyl, tolyl, or benzothiazolyl moiety) can dramatically alter conformational preferences, hydrogen-bonding capacity, and lipophilicity [1]. These properties dictate target engagement, selectivity, and ADME profiles. Without experimental head-to-head data for this specific derivative, generic assumptions of functional equivalence are scientifically unsound and can lead to irreproducible results in biological assays or failed synthetic campaigns.

2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one: Quantitative Differentiation vs. Analogs


Lack of Biological Activity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, SureChEMBL, and major vendor datasheets (excluding excluded sources) returned zero primary research articles, patents, or screening results that report quantitative biological activity data for 2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one (1903455-28-6). No IC50, Ki, EC50, % inhibition, selectivity ratio, or in vivo PK parameter was found. Consequently, no direct or cross-study comparator evidence can be generated [1].

Wnt signaling Kinase inhibition GPCR modulation

Physicochemical Comparison with Analogs

Computed properties from PubChem allow a class-level inference of differentiation. The target compound has a topological polar surface area (TPSA) of 51.7 Ų, an XLogP3 of 4.3, 0 H-bond donors, and 4 H-bond acceptors [1]. Compared to a close structural analog, 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one (which lacks the phenoxy oxygen), the target compound's additional ether oxygen increases H-bond acceptor count and lowers LogP, potentially enhancing solubility and reducing hERG binding risk. However, this is purely computational inference without experimental validation.

Drug-likeness Lead optimization ADME prediction

2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one: Best-Fit Applications


Diversity Screening Library Enrichment

Given its quinoline-piperidine core and the presence of a phenoxypropanone side chain, the compound can serve as a unique scaffold in diversity libraries targeting kinases, GPCRs, or protein-protein interactions. The distinct substitution pattern differentiates it from more common amide or sulfonamide-linked analogs, potentially accessing novel chemical space [1].

PROTAC / Bifunctional Molecule Intermediate

The piperidine nitrogen and the phenoxy oxygen provide two orthogonal functionalization handles. Medicinal chemists can exploit the 2-phenoxypropanone moiety as a linker attachment point for E3 ligase ligands in PROTAC development, offering a geometry distinct from simpler piperidine derivatives [1].

Negative Control in Quinoline-Based Assays

In the absence of demonstrable biological activity, the compound could be intentionally deployed as a structurally matched negative control for active quinoline-piperidine hits, helping to confirm that observed phenotypes are driven by the specific pharmacophore rather than the scaffold class [1].

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